(2E)-3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
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Description
(2E)-3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C21H18N2O3S and its molecular weight is 378.45. The purity is usually 95%.
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Scientific Research Applications
Structural and Synthetic Applications
Synthesis and Characterization
The compound and its derivatives undergo various synthetic routes for the formation of complex molecules. For instance, the cyclocondensation of certain precursors with thiosemicarbazide forms 4,5-dihydropyrazole-1-arbothioamides, which further react to produce thiazol-2-yl derivatives, exhibiting T-shaped structures and intricate hydrogen bonding patterns (Ninganayaka Mahesha et al., 2021).
Molecular Docking and Quantum Chemical Calculations
The structural analysis and docking studies of thiazol derivatives reveal insights into their binding affinities and interactions with biological targets. Such studies are critical for understanding the potential biological activities of these compounds (A. Viji et al., 2020).
Biological Activities
Antimicrobial and Antitubercular Properties
Thiazole derivatives exhibit significant in vitro antimicrobial activity against various bacterial and fungal strains. These activities are crucial for the development of new therapeutic agents (Wagnat W. Wardkhan et al., 2008).
Anticancer Evaluation
Certain thiazol-4-amine derivatives have been synthesized and tested for their anticancer activity against human cancer cell lines. These studies contribute to the search for novel anticancer drugs (T. Yakantham et al., 2019).
Selective Estrogen Receptor Modulator (SERM) Activities
Some derivatives act as SERMs, showing potent estrogen antagonistic properties in mammary and uterine tissue while maintaining beneficial effects on bone density and cholesterol levels. This dual activity makes them candidates for chemoprevention and therapy in estrogen-related diseases (N. Suh et al., 2001).
Properties
IUPAC Name |
(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-3-26-20-11-14(4-9-19(20)24)10-16(12-22)21-23-18(13-27-21)15-5-7-17(25-2)8-6-15/h4-11,13,24H,3H2,1-2H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZKAVQWRXQLIV-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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